![molecular formula C7H9ClN2O2 B2685225 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride CAS No. 1955530-64-9](/img/structure/B2685225.png)
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride
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Description
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in different research areas.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
A promising protocol for the synthesis of oxocine derivatives, including compounds similar to 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride, has been developed. These compounds are synthesized through the addition of amine-based nucleophiles to chromonylidene benzothiazol-2-ylacetonitrile in refluxing dioxane under metal-free conditions. This process yields moderate to good yields and showcases the compound's versatility in organic synthesis. Predictive studies for biological activities using software showed optimistic activities for these compounds in the treatment of various diseases, including cancer and microbial infections. Additionally, Density Functional Theory (DFT) studies indicated the potential application of these derivatives in dye-sensitized solar cells (DSSCs), highlighting their importance in material science (Abozeid et al., 2019).
Tautomerism and Molecular Structure
Investigations into the tautomeric behavior of compounds structurally related to 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride, such as N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, reveal complex tautomeric equilibria influenced by the medium. These studies provide insight into the influence of intramolecular hydrogen bonding on molecular stability and reactivity, laying the groundwork for further research into similar compounds' structural and electronic properties (Nazır et al., 2000).
Antioxidant Properties and Biological Activity
Research into mono- and bicyclic aminopyridinols derived from pyridoxine hydrochloride (vitamin B6) showcases the significant antioxidant properties of these compounds. This research underscores the potential therapeutic applications of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride derivatives in preventing oxidative damage in biological systems, highlighting their relevance in developing new antioxidant therapies (Serwa et al., 2010).
Synthesis of Biologically Important Derivatives
The synthesis of biologically important pyridin-2(1H)-one derivatives, including methods that potentially involve compounds like 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride, has been explored. These derivatives have implications in medicinal chemistry, demonstrating the broad applicability of such compounds in the synthesis and development of new bioactive molecules (Chikhalikar et al., 2011).
properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-2-1-5-7(9-6)11-4-3-10-5;/h1-2H,3-4H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNDHQCLNMSVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride | |
CAS RN |
1955530-64-9 |
Source
|
Record name | 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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